molecular formula C17H14N4OS B2489544 3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1797717-61-3

3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2489544
CAS No.: 1797717-61-3
M. Wt: 322.39
InChI Key: MEDLHXNJCIBFNL-UHFFFAOYSA-N
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Description

3-Cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzamide core and a thiophene-pyrazole moiety linked via an ethyl chain. The ethyl linker provides conformational flexibility, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

3-cyano-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c18-12-13-3-1-4-14(11-13)17(22)19-7-9-21-8-6-15(20-21)16-5-2-10-23-16/h1-6,8,10-11H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDLHXNJCIBFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.

Scientific Research Applications

Chemical Composition and Synthesis

The molecular formula for 3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is C17H14N4OSC_{17}H_{14}N_{4}OS. The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Properties:
Studies indicate that this compound shows cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action may involve the inhibition of tubulin polymerization, which is crucial for cell division. Additionally, it has been identified as a potential kinase inhibitor, targeting enzymes such as VEGFR2 and FGFR1 involved in angiogenesis and tumor growth.

Antimicrobial Activity:
The compound's structure allows it to interact with microbial targets effectively. Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still limited.

Anti-inflammatory Effects:
Research into related compounds indicates that similar structures may exhibit anti-inflammatory properties. The exploration of this compound in this context could yield promising results for therapeutic applications .

Case Studies

Several studies have investigated the applications of this compound in specific contexts:

Case Study 1: Anticancer Activity
In vitro studies have shown that this compound exhibits potent cytotoxicity against MCF-7 breast cancer cells. The compound's mechanism involves disrupting microtubule dynamics, leading to apoptosis in cancer cells .

Case Study 2: Kinase Inhibition
Recent research has demonstrated that derivatives of this compound can selectively inhibit key kinases involved in cancer progression. This inhibition is crucial for developing targeted therapies aimed at specific cancer types .

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in the body. The cyano group and the heterocyclic rings play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzamide Core Modifications

  • 4-(Morpholine-4-sulfonyl)-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide (BG15141): This analogue replaces the 3-cyano group with a morpholine-sulfonyl substituent. The molecular weight (446.54 g/mol) is higher than the target compound (estimated ~350–370 g/mol), which may influence pharmacokinetics .
  • 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d): The imidazolyl substituent introduces a basic nitrogen, enabling protonation at physiological pH, while the ureido group on the ethyl linker may facilitate hydrogen bonding. Compared to the target compound’s cyano group, this structure prioritizes charge-based interactions over dipole effects .

Heterocyclic Moieties

  • Thiophene-Pyrazole vs. Thiadiazole-Triazole Systems: Compounds like N-[1-[[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxidanylidene-3-phenyl-propan-2-yl]-3,5-dimethoxy-benzamide () feature thiadiazole and triazole rings. Thiophene-pyrazole systems (as in the target compound) offer sulfur-mediated hydrophobic interactions, whereas thiadiazole-triazole systems provide multiple hydrogen-bond acceptors, enhancing target selectivity .
  • Phenoxymethylbenzoimidazole-Triazole Derivatives (9a–9e): These compounds () incorporate triazole-thiazole motifs, which are structurally rigid compared to the target’s pyrazole-thiophene system. Rigidity may reduce entropic penalties during binding but limit adaptability to diverse binding pockets .

Linker Modifications

  • Ethyl vs. Ureido-ethyl Chains :
    The target compound’s simple ethyl linker contrasts with the ureido group in 3d (). Ureido linkers introduce hydrogen-bonding capacity but may increase metabolic instability due to protease susceptibility .

Pharmacological and Physicochemical Profiles

Table 1: Key Structural and Hypothesized Properties

Compound Name Core Substituent Heterocycle Linker Molecular Weight (g/mol) LogP* Solubility*
3-Cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 3-CN Thiophene-pyrazole Ethyl ~355 2.1–2.5 Moderate (DMSO)
BG15141 4-Morpholine-SO₂ Thiophene-pyrazole Ethyl 446.54 1.8–2.2 High (aqueous)
3d 4-Imidazolyl None Ureido-ethyl ~380 1.5–1.9 Low (aqueous)
9c Triazole-thiazole Benzoimidazole Phenoxymethyl ~520 3.0–3.5 Low (DMSO)

*Predicted using analogous structures and substituent contributions.

Biological Activity

3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure, which includes a cyano group, a thiophene ring, and a pyrazole ring, allows for extensive interactions with various biological targets. This article delves into the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions. The detailed synthetic route is as follows:

  • Starting Materials : Aryl or heteryl amines and alkyl cyanoacetates.
  • Reaction Conditions : Varying temperatures and solvents depending on the specific reaction setup.
  • Purification : Products are usually purified through recrystallization or chromatography.

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities, including:

Anticancer Activity

The compound has shown cytotoxic activity against various cancer cell lines such as breast (MCF-7), lung (A549), and colon cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, crucial for cell division. Notably, studies have reported IC50 values indicating potent anticancer effects:

Cell LineIC50 Value (µM)Reference
MCF-75.85
A54921.3 ± 4.1

Kinase Inhibition

Additionally, the compound acts as a kinase inhibitor, targeting enzymes like VEGFR2 and FGFR1 involved in angiogenesis and tumor growth. This inhibition is crucial in cancer therapies aimed at preventing tumor vascularization.

Antimicrobial Activity

In antimicrobial studies, this compound has demonstrated effectiveness against a range of bacterial and fungal strains:

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1825 µg/mL
Candida albicans12100 µg/mL

These results were obtained using the Kirby-Bauer disk diffusion method, indicating its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its structural features that facilitate binding to specific molecular targets:

  • Cyano Group : Enhances electron-withdrawing properties, improving binding affinity to targets.
  • Heterocyclic Rings : Contribute to the compound's ability to interact with enzymes and receptors involved in critical biological pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in drug development:

  • Anticancer Studies : Research indicated that analogs of this compound exhibited superior anticancer activity compared to standard treatments like doxorubicin, with some derivatives showing IC50 values below 10 µM against various cancer cell lines .
  • Antimicrobial Efficacy : A study evaluated various derivatives against bacterial strains and found that certain modifications significantly enhanced antimicrobial potency .
  • Computational Studies : Molecular docking simulations have provided insights into binding interactions between the compound and its biological targets, supporting experimental findings regarding its efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyano-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-thiophene intermediate via cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives. Subsequent alkylation of the pyrazole nitrogen with 2-chloroethylamine, followed by coupling with 3-cyanobenzoyl chloride under Schotten-Baumann conditions, yields the target compound. Key reagents include DCC (dicyclohexylcarbodiimide) for amide bond formation, and solvents like DMF or THF are critical for solubility .
  • Optimization : Reaction temperatures (0–5°C for amidation) and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify the pyrazole-thiophene moiety (e.g., δ 7.8–8.2 ppm for pyrazole protons, δ 125–130 ppm for thiophene carbons) and the benzamide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 377.1 for C18_{18}H13_{13}N4_{4}OS) .
  • IR Spectroscopy : Stretching vibrations for cyano (~2220 cm1^{-1}) and amide carbonyl (~1680 cm1^{-1}) groups validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with modifications to the thiophene (e.g., 3-chlorothiophene) or benzamide (e.g., nitro vs. cyano substituents) to isolate activity contributors. For example, replacing the cyano group with an amino moiety reduces kinase inhibition potency by ~40% .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .

Q. What strategies improve reaction yields in critical synthetic steps?

  • Key Factors :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during amide coupling, while toluene improves cyclocondensation yields by azeotropic water removal .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation reactions, reducing reaction time from 24h to 6h .
  • Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) during workup prevents side reactions like hydrolysis of the cyano group .

Q. How can computational methods guide the design of mechanistic studies for this compound?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase). The pyrazole-thiophene moiety often occupies the hydrophobic pocket, while the benzamide interacts with catalytic lysine residues .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the benzamide carbonyl and Thr766) .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, correlating with IC50_{50} values from enzymatic assays .

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